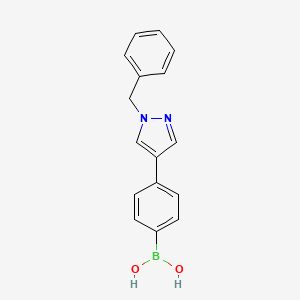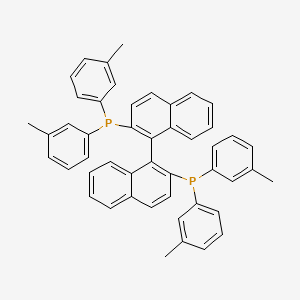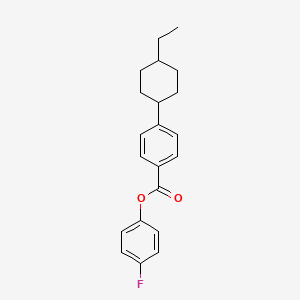
4-Fluorophenyl 4-(4-ethylcyclohexyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluorophenyl 4’-trans-ethylcyclohexylbenzoate is a chemical compound with the molecular formula C21H23FO2. It is known for its unique structure, which includes a fluorophenyl group, an ethylcyclohexyl group, and a benzoate ester. This compound is primarily used in research and experimental applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorophenyl 4’-trans-ethylcyclohexylbenzoate typically involves the esterification of 3-fluorophenol with 4’-trans-ethylcyclohexylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
While specific industrial production methods for 3-Fluorophenyl 4’-trans-ethylcyclohexylbenzoate are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluorophenyl 4’-trans-ethylcyclohexylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in substituted phenyl derivatives.
Applications De Recherche Scientifique
3-Fluorophenyl 4’-trans-ethylcyclohexylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 3-Fluorophenyl 4’-trans-ethylcyclohexylbenzoate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluorophenyl 4’-trans-methylcyclohexylbenzoate
- 3-Fluorophenyl 4’-trans-propylcyclohexylbenzoate
- 3-Fluorophenyl 4’-trans-butylcyclohexylbenzoate
Uniqueness
3-Fluorophenyl 4’-trans-ethylcyclohexylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity compared to similar compounds .
Propriétés
Numéro CAS |
183999-02-2 |
|---|---|
Formule moléculaire |
C21H23FO2 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
(4-fluorophenyl) 4-(4-ethylcyclohexyl)benzoate |
InChI |
InChI=1S/C21H23FO2/c1-2-15-3-5-16(6-4-15)17-7-9-18(10-8-17)21(23)24-20-13-11-19(22)12-14-20/h7-16H,2-6H2,1H3 |
Clé InChI |
JGKXHDVVHRMGET-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide](/img/structure/B13404594.png)
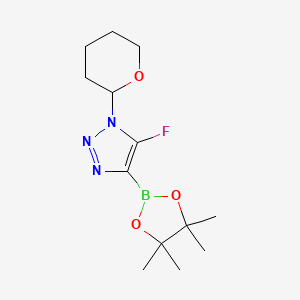
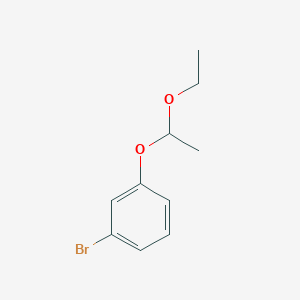
![4-Nitrooxybutyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate](/img/structure/B13404625.png)
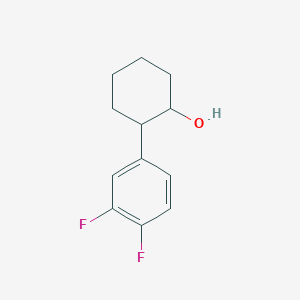
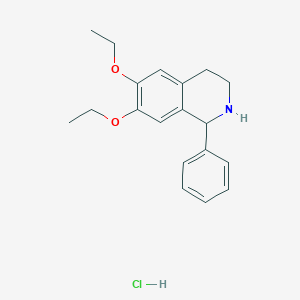
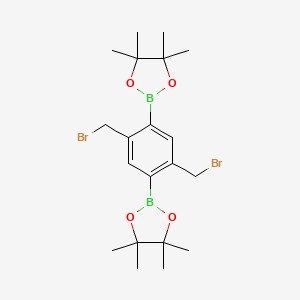
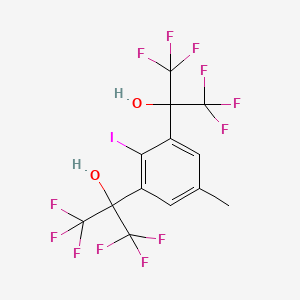
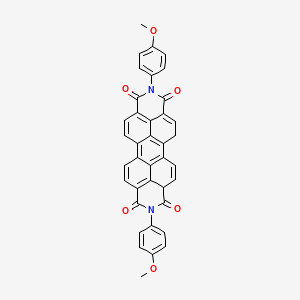

![[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate](/img/structure/B13404659.png)

